sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate

Catalog No.
S12543102
CAS No.
M.F
C8H11F5O3
M. Wt
250.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate

Product Name

sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate

IUPAC Name

butan-2-yl 2,2,3,3,3-pentafluoropropyl carbonate

Molecular Formula

C8H11F5O3

Molecular Weight

250.16 g/mol

InChI

InChI=1S/C8H11F5O3/c1-3-5(2)16-6(14)15-4-7(9,10)8(11,12)13/h5H,3-4H2,1-2H3

InChI Key

HXOMLXHWYNKKNG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)OCC(C(F)(F)F)(F)F

sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate is an organofluorine compound characterized by its unique stability and reactivity, attributed to the presence of multiple fluorine atoms. Its chemical formula is C₈H₁₁F₅O₃, with a molecular weight of approximately 250.16 g/mol. This compound is recognized for its applications in various scientific and industrial fields, particularly as a building block in organic synthesis and the development of specialized materials .

The primary reaction involving sec-butyl 2,2,3,3,3-pentafluoropropyl carbonate is its formation through the reaction of sec-butyl alcohol with 2,2,3,3,3-pentafluoropropyl chloroformate. This reaction typically occurs under anhydrous conditions to prevent hydrolysis and involves the use of a base catalyst such as triethylamine to neutralize hydrochloric acid produced during the process. The general reaction can be represented as follows:

sec Butyl alcohol+2 2 3 3 3 pentafluoropropyl chloroformatesec Butyl 2 2 3 3 3 pentafluoropropyl carbonate+HCl\text{sec Butyl alcohol}+\text{2 2 3 3 3 pentafluoropropyl chloroformate}\rightarrow \text{sec Butyl 2 2 3 3 3 pentafluoropropyl carbonate}+\text{HCl}

The reactivity of sec-butyl 2,2,3,3,3-pentafluoropropyl carbonate is influenced by the electron-withdrawing effect of the fluorine atoms, making it susceptible to nucleophilic attack and facilitating various chemical transformations.

The synthesis of sec-butyl 2,2,3,3,3-pentafluoropropyl carbonate involves several key steps:

  • Reactants: The main reactants are sec-butyl alcohol and 2,2,3,3,3-pentafluoropropyl chloroformate.
  • Solvent: Anhydrous dichloromethane is commonly used as the solvent.
  • Catalyst: A base such as triethylamine is employed to neutralize the hydrochloric acid formed during the reaction.
  • Temperature Control: The reaction is typically conducted at low temperatures (0-5°C) to manage its exothermic nature.

This method allows for the efficient production of sec-butyl 2,2,3,3,3-pentafluoropropyl carbonate while minimizing side reactions.

sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate has diverse applications across several fields:

  • Chemistry: It serves as a crucial building block in synthesizing complex fluorinated compounds.
  • Biology: The compound is explored for developing fluorinated probes used in imaging and diagnostics.
  • Medicine: Its stability and reactivity suggest potential uses in drug delivery systems.
  • Industry: It is utilized in producing specialized materials such as fluorinated polymers and coatings .

Several compounds share structural similarities with sec-butyl 2,2,3,3,3-pentafluoropropyl carbonate:

  • Ethyl 2,2,3,3,3-pentafluoropropyl carbonate
  • Methyl 2,2,3,3,3-pentafluoropropyl carbonate
  • Bis(2,2,3,3,3-pentafluoropropyl) carbonate

Uniqueness

sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate stands out due to its sec-butyl group. This structural feature imparts distinct steric and electronic properties compared to ethyl and methyl derivatives. Such differences can significantly influence its reactivity and the types of products formed during

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Exact Mass

250.06283502 g/mol

Monoisotopic Mass

250.06283502 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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